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molecular formula C15H19NO4S B8656561 tert-Butyl 4-(2-methoxy-2-oxoethyl)-5-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate

tert-Butyl 4-(2-methoxy-2-oxoethyl)-5-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate

Cat. No. B8656561
M. Wt: 309.4 g/mol
InChI Key: MCWKDIJSGPWCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101645B2

Procedure details

To a solution of tert-butyl 3-bromothiophen-2-ylcarbamate (1 g, 3.59 mmol) in DMF (15 mL) was added K2CO3 (1.987 g, 14.38 mmol) and (E)-methyl 4-bromopent-2-enoate (prepared according to C. Girard et al, TL, vol 30, No. 52, pp 7399-7402, 1989) (1.388 g, 7.19 mmol). The reaction mixture was stirred at ambient temperature for 16 h. Palladium(II) acetate (0.040 g, 0.180 mmol) and PPh3 (0.094 g, 0.359 mmol) were added and the reaction mixture was heated to 85° C. for 18 h. DCM was added and the resulting solution was washed with water. The layers were separated and the organic solution was dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (heptane/EtOAc: 95/5 to 55/45) to give the title compound (0.404 g, 36.3%): LC/MS (Table 1, Method d) Rt=2.40 min; MS m/z 310 (M+H)+; 1H NMR (CDCl3) δ 6.97 (m, 2H), 3.72 (s, 3H), 3.62 (s, 2H), 2.56 (s, 3H), 1.70 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.987 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.094 g
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36.3%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].C([O-])([O-])=O.[K+].[K+].Br[CH:22]([CH3:29])/[CH:23]=[CH:24]/[C:25]([O:27][CH3:28])=[O:26].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(Cl)Cl>[CH3:28][O:27][C:25](=[O:26])[CH2:24][C:23]1[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[N:7]([C:8]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:14])[C:22]=1[CH3:29] |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(SC=C1)NC(OC(C)(C)C)=O
Name
Quantity
1.987 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(/C=C/C(=O)OC)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.094 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.04 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 85° C. for 18 h
Duration
18 h
WASH
Type
WASH
Details
the resulting solution was washed with water
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (heptane/EtOAc: 95/5 to 55/45)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CC=1C2=C(N(C1C)C(=O)OC(C)(C)C)SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.404 g
YIELD: PERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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